Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a derivative of the core scaffold ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 4506-71-2), a versatile intermediate in medicinal chemistry . The compound is synthesized by substituting the amino group of the parent molecule with a 4-nitrobenzamido moiety via nucleophilic acyl substitution, typically using 4-nitrobenzoyl chloride under reflux conditions in solvents like ethanol or toluene .
The compound’s structure combines a tetrahydrobenzo[b]thiophene core with an electron-withdrawing nitro group, which enhances electrophilicity and may influence bioactivity. Its molecular formula is C₁₉H₂₀N₂O₅S, with a molecular weight of 396.44 g/mol (estimated based on analogs in ).
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-2-25-18(22)15-13-5-3-4-6-14(13)26-17(15)19-16(21)11-7-9-12(10-8-11)20(23)24/h7-10H,2-6H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPZXMYCWVMIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132637 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-2-[(4-nitrobenzoyl)amino]benzo[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72625-08-2 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-2-[(4-nitrobenzoyl)amino]benzo[b]thiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72625-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,5,6,7-tetrahydro-2-[(4-nitrobenzoyl)amino]benzo[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The nitrobenzamido group is then introduced through a nitration reaction, followed by amide formation. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave-assisted synthesis for faster reaction times and higher yields .
Chemical Reactions Analysis
Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like sodium hydroxide. Major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted thiophenes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, thienopyrimidine derivatives synthesized from this compound have been evaluated for their anticancer activity against various cell lines .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Certain derivatives have demonstrated the ability to reduce inflammation in preclinical models, making them potential candidates for developing new anti-inflammatory drugs .
Material Science
Dyes and Pigments
this compound can serve as a precursor for synthesizing azo dyes. These dyes are used in textile applications due to their vibrant colors and stability. The synthesis of azo-hydrazone tautomerism derivatives has been explored for their dyeing performance on various fabrics .
Synthetic Intermediate
Chemical Synthesis
This compound acts as an important intermediate in the synthesis of other complex organic molecules. It has been utilized in the preparation of thienopyrimidine derivatives and other functionalized benzo[b]thiophene compounds. The versatility in its chemical structure allows for modifications that can lead to a variety of biologically active compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring system can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
The ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate scaffold is highly modifiable at the 2-position. Below is a comparative analysis of derivatives with varying substituents:
Table 1: Structural and Functional Comparison of Derivatives
Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups: Nitro and sulfonamido groups increase electrophilicity, enhancing reactivity in further substitutions (e.g., Knoevenagel condensations ). Methoxy groups improve metabolic stability .
- Solubility : Sulfonamido derivatives (e.g., compound 7) exhibit higher aqueous solubility than benzamido analogs .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
The compound is synthesized via acylation of the precursor ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. A typical method involves refluxing the precursor with 4-nitrobenzoyl chloride in a solvent like toluene or ethanol under inert conditions. Post-reaction, the product is purified via acid-base workup (e.g., acidification with HCl to precipitate the product) and recrystallization from ethanol .
Q. How is structural characterization performed for this compound and its derivatives?
Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include the ethyl ester protons (δ ~1.3–1.4 ppm for CH₃, δ ~4.2–4.4 ppm for CH₂), tetrahydrobenzo[b]thiophene ring protons (δ ~1.6–2.8 ppm), and nitrobenzamido aromatic protons (δ ~7.8–8.3 ppm) .
- IR : Peaks for ester C=O (~1700 cm⁻¹), amide N-H (~3300 cm⁻¹), and nitro groups (~1520–1350 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks and fragmentation patterns validate molecular weight .
Q. What in vitro assays are used to evaluate anticancer activity?
Cytotoxicity is assessed using MTT or SRB assays against cancer cell lines (e.g., HCT-116 colon cancer). Compounds are tested at varying concentrations (1–100 µM), with IC₅₀ values calculated to quantify potency. Positive controls (e.g., doxorubicin) and solvent controls are included to validate results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR studies involve systematic substitution of the 4-nitrobenzamido group. For example:
- Replacing the nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects.
- Introducing heterocyclic moieties (e.g., pyrimidine, thiazole) via condensation reactions to enhance binding affinity . Bioactivity data from analogs (e.g., compounds 6, 9, 10a in ) guide optimization toward higher potency and selectivity.
Q. How are mechanistic studies conducted to probe apoptosis induction?
Mechanistic evaluation includes:
- Flow cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cells.
- Western blotting : Detection of caspase-3/7 activation and PARP cleavage.
- In vivo models : Xenograft studies in mice to assess tumor regression and histopathological analysis .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:
- Standardize protocols (e.g., cell passage number, culture media).
- Validate findings with orthogonal assays (e.g., ATP-based viability assays alongside MTT).
- Use isogenic cell lines to isolate compound-specific effects .
Q. How does the compound interact with NMDA receptors, and what experimental methods elucidate this?
Derivatives like EU1794-4 act as negative allosteric modulators (NAMs) of NMDA receptors. Key methods:
Q. What chemical stability concerns arise during synthesis/storage?
The tetrahydrobenzo[b]thiophene core may oxidize under acidic or oxidative conditions. Stability is monitored via:
- TLC/HPLC : Track degradation products during synthesis.
- Accelerated stability studies : Expose the compound to heat/humidity and analyze decomposition kinetics .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Ethyl ester | 1.3 (t, CH₃), 4.2 (q, CH₂) | ~1700 (C=O) |
| Tetrahydrobenzo ring | 1.6–2.8 (m, CH₂) | - |
| 4-Nitrobenzamido | 7.8–8.3 (m, Ar-H) | ~1520–1350 (NO₂) |
Q. Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6 | HCT-116 | 12.3 | |
| 9 | HCT-116 | 8.7 | |
| 10a | HCT-116 | 5.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
